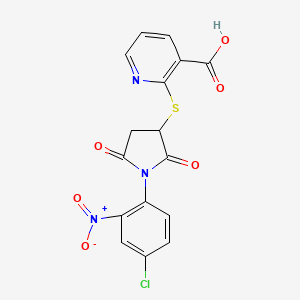

2-((1-(4-Chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Description

The compound 2-((1-(4-Chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a synthetic organic molecule featuring a pyrrolidin-2,5-dione (succinimide) core substituted with a 4-chloro-2-nitrophenyl group at the 1-position and a thioether-linked nicotinic acid moiety at the 3-position.

Properties

IUPAC Name |

2-[1-(4-chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O6S/c17-8-3-4-10(11(6-8)20(25)26)19-13(21)7-12(15(19)22)27-14-9(16(23)24)2-1-5-18-14/h1-6,12H,7H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZBEDCUYPOYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])SC3=C(C=CC=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-2-nitroaniline with succinic anhydride to form an intermediate, which is then subjected to further reactions to introduce the thio and nicotinic acid groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of functionalized compounds.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-((1-(4-Chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid exhibit significant biological activities, including:

- Antitumor Activity : The compound has shown potential in inhibiting tumor growth by modulating specific receptors involved in cancer progression.

- Cholinesterase Inhibition : It may act as an inhibitor of cholinesterase enzymes, which are crucial for neurotransmitter regulation.

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various microbial strains.

Applications in Research and Medicine

- Drug Development : The unique structural features make this compound a candidate for developing new therapeutic agents targeting specific diseases.

- Enzyme Inhibition Studies : Its ability to inhibit enzymes can be explored for designing inhibitors for diseases related to enzyme dysregulation.

- Receptor Modulation : The interaction with nicotinic receptors suggests potential applications in neuropharmacology, particularly in treating neurological disorders.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Antitumor Efficacy : A study demonstrated that derivatives of this compound inhibited the proliferation of cancer cells through targeted receptor interactions, suggesting a pathway for developing new anticancer drugs.

- Neuropharmacological Studies : Research indicated that the compound could enhance synaptic transmission by modulating nicotinic receptors, providing insights into potential treatments for neurodegenerative diseases.

- Antimicrobial Testing : Laboratory tests revealed that this compound exhibited significant activity against resistant strains of bacteria, positioning it as a candidate for antibiotic development.

Mechanism of Action

The mechanism of action of 2-((1-(4-Chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound differs from its closest analogs in the substitution pattern on the pyrrolidinone ring. Key comparisons are summarized below:

*Calculated based on structural modifications to the analog in .

Key Observations :

- The addition of the 4-chloro-2-nitrophenyl group increases molecular weight by ~156.54 g/mol compared to the unsubstituted analog . This substituent likely enhances lipophilicity and may influence electronic properties due to nitro and chloro groups.

- The nicotinic acid moiety is conserved across analogs, suggesting shared solubility challenges in non-polar solvents.

- Hazard data for the target compound are unavailable, but the unsubstituted analog is classified as an irritant (Xi) .

Reactivity and Stability

- Nitroaromatic Group : The 2-nitro group in the target compound may render it more reactive toward nucleophilic attack compared to the methylphenyl-substituted analog .

- Thioether Linkage : The sulfur bridge in all analogs is susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions.

Biological Activity

The compound 2-((1-(4-Chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic molecule with significant potential in medicinal chemistry. Its structure integrates a pyrrolidine ring, a thioether linkage, and a nicotinic acid moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The structural complexity of this compound is essential for its biological activity. The presence of the 4-chloro-2-nitrophenyl group enhances its interaction with various biological targets, while the dioxopyrrolidine component suggests possible roles in enzyme inhibition and receptor modulation.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition: The dioxopyrrolidine moiety can inhibit enzymes involved in various metabolic pathways. For instance, studies suggest that similar compounds can act as inhibitors of cholinesterases, important for neurotransmitter regulation.

- Receptor Modulation: The nicotinic acid part of the molecule may interact with nicotinic acetylcholine receptors (nAChRs), potentially influencing neurological functions and offering therapeutic avenues for neurodegenerative diseases.

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit various biological activities:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Chloro-N-(1-(4-chlorophenyl)-3-methylbutanoyl)-2-methylbenzamide | Aromatic amide | Antitumor | Stronger receptor modulation |

| 1-(4-Chlorophenyl)-3-methylbutanamide | Aliphatic amide | Moderate cholinesterase inhibition | Simpler structure |

| 2-(4-Chlorophenyl)-5-hydroxy-pyrimidine | Pyrimidine derivative | Antimicrobial | Different mechanism of action |

This table illustrates the unique combination of features in this compound that may confer specific advantages in therapeutic contexts.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of similar compounds in rodent models of Parkinson's disease. The findings suggested that these compounds could enhance dopamine signaling through nAChR modulation, leading to improved motor function and reduced neurodegeneration .

Case Study 2: Antimicrobial Activity

Another research focused on antimicrobial screening where compounds with similar structural features showed significant activity against various bacterial strains. The presence of the nitrophenyl group was noted to enhance the interaction with bacterial cell membranes, leading to increased permeability and cell death .

Q & A

Q. How to optimize reaction yields while minimizing byproducts from the nitro group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.